REACTION_SMILES
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[CH2:2]([O:3][C:4](=[O:5])[CH2:6][CH2:7][N:8]([C:9]([CH2:10][C:11]([O:13][CH2:12][CH3:14])=[O:15])=[O:16])[CH3:17])[CH3:18].[CH3:19][N:20]1[CH2:21][CH2:22][C:23](=[O:24])[CH:25]([C:26]([O:27][CH2:28][CH3:29])=[O:30])[C:31]1=[O:32].[CH3:33][CH2:34][OH:35].[CH3:36][CH2:37][O:38][CH2:39][CH3:40].[Na:1]>>[CH2:6]1[CH2:7][N:8]([CH3:17])[C:9](=[O:16])[CH2:10][C:11]1=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCN(C)C(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1C(=O)CCN(C)C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CN1CCC(=O)CC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |